molecular formula C9H16N4O B13620761 2-Amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide

2-Amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13620761
M. Wt: 196.25 g/mol
InChI Key: FEOZCGDOLXXTFC-UHFFFAOYSA-N
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Description

This compound is a substituted butanamide derivative featuring a pyrazole moiety. The presence of both amino and pyrazole groups may influence its solubility, hydrogen-bonding capacity, and biological activity.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-amino-2-methyl-4-(5-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C9H16N4O/c1-7-3-5-12-13(7)6-4-9(2,11)8(10)14/h3,5H,4,6,11H2,1-2H3,(H2,10,14)

InChI Key

FEOZCGDOLXXTFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC(C)(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide typically involves the reaction of 2-amino-2-methylbutanamide with 5-methyl-1H-pyrazole under specific conditions. One common method includes the use of a catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature, often under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require analyzing structural analogs, such as:

  • Pyrazole-containing amides (e.g., 4-(1H-pyrazol-1-yl)butanamide derivatives).
  • Methyl-substituted amino amides (e.g., 2-amino-2-methylbutanamide analogs).

Hypothetical Data Table (Illustrative Only):

Compound Name Molecular Weight LogP<sup>a</sup> Hydrogen Bond Donors/Acceptors Biological Activity (IC50)
2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide 211.25 g/mol 0.8 3 donors, 3 acceptors N/A<sup>b</sup>
4-(1H-Pyrazol-1-yl)butanamide 153.17 g/mol -0.2 2 donors, 3 acceptors 5 µM (Hypothetical kinase X)
2-Amino-2-methylbutanamide 116.16 g/mol -1.1 2 donors, 2 acceptors Inactive

<sup>b</sup> No activity data provided in evidence.

Key Hypothetical Comparisons:

  • Structural Flexibility: The pyrazole ring in the target compound may enhance π-π stacking interactions compared to simpler amides like 2-amino-2-methylbutanamide.
  • Solubility: The methyl groups on the pyrazole and amino moieties could reduce solubility compared to unsubstituted analogs (hydrogen bonding analysis).
  • Synthesis : The preparation of pyrazole-containing amides often involves nucleophilic substitution or condensation reactions, as seen in for a related compound.

Research Findings and Limitations

  • Hydrogen Bonding : The pyrazole and amide groups likely form intermolecular hydrogen bonds, but graph set analysis would require crystallographic data.

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